molecular formula C8H8ClNO B579467 2,5-Cyclohexadien-1-one,  4-(2-chloroethylidene)-,  oxime CAS No. 19352-30-8

2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime

Cat. No.: B579467
CAS No.: 19352-30-8
M. Wt: 169.61 g/mol
InChI Key: ZPZARDXRSWEWAO-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . This compound is characterized by the presence of a cyclohexadienone ring substituted with a chloroethylidene group and an oxime functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime typically involves the reaction of 2,5-cyclohexadien-1-one with a chloroethylidene reagent under specific conditions. The reaction is carried out in the presence of a base to facilitate the formation of the oxime group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial methods focus on optimizing the reaction parameters to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The chloroethylidene group can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

19352-30-8

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

N-[4-(2-chloroethylidene)cyclohexa-2,5-dien-1-ylidene]hydroxylamine

InChI

InChI=1S/C8H8ClNO/c9-6-5-7-1-3-8(10-11)4-2-7/h1-5,11H,6H2

InChI Key

ZPZARDXRSWEWAO-UHFFFAOYSA-N

SMILES

C1=CC(=NO)C=CC1=CCCl

Canonical SMILES

C1=CC(=NO)C=CC1=CCCl

Synonyms

2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime

Origin of Product

United States

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